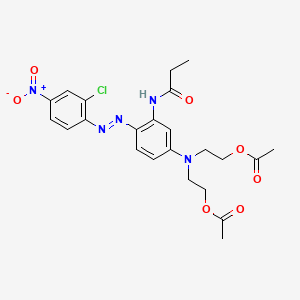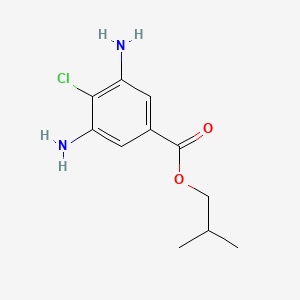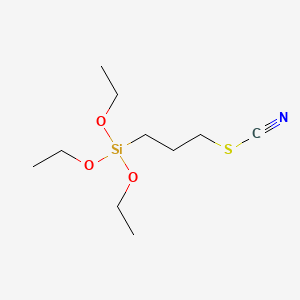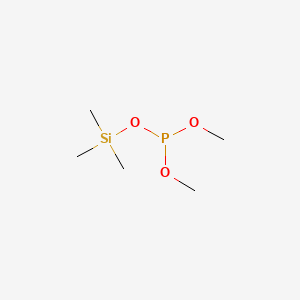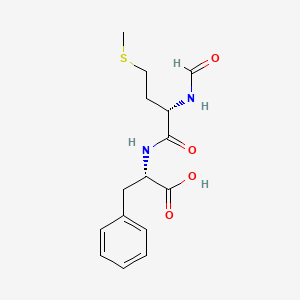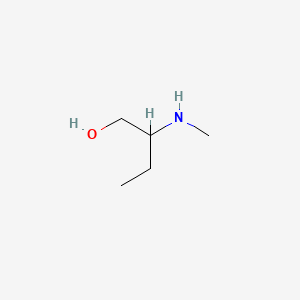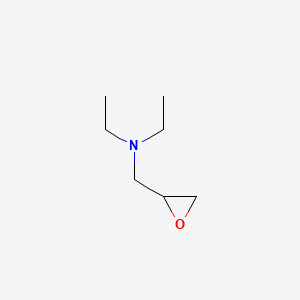
甘油缩二乙胺
描述
Glycidyldiethylamine is a synthetic organic compound . It contains a total of 24 bonds, including 9 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Oxirane . It consists of 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of Glycidyldiethylamine includes 1 three-membered ring, 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Oxirane . Understanding the molecular structure is crucial as it can influence the physical and chemical properties of the compound .科学研究应用
代谢图谱基因关联应用(GLAMM)
GLAMM 是一个用于可视化代谢网络并根据带注释的基因组数据对其进行重建的网络界面。它提供了一个与比较基因组学工具集成的用户友好型平台,有利于探索新的代谢途径和研究转基因途径(Bates, Chivian, & Arkin, 2011)。
糖组学和生物信息学
糖组学是研究生物体中聚糖分子的学科,由于聚糖序列的复杂性,在从 DNA 序列预测聚糖结构方面面临挑战。为解决这些挑战,正在将为基因组学/蛋白质组学开发的生物信息学工具进行调整,重点是开发算法以快速解释质谱来识别聚糖结构(Lieth, Bohne-Lang, Lohmann, & Frank, 2004)。
聚合物化学
对用芳香胺固化缩水甘油醚(包括叔胺作为促进剂的影响)的研究,提供了对聚合物化学中涉及的复杂反应和产物的见解。这项研究对于理解聚合物材料的机理和应用至关重要(Fryauf, Strehmel, & Fedtke, 1993)。
植物抗逆性
对植物中甜菜碱 (GB) 和脯氨酸的研究突出了它们在渗透调节和抗逆性中的作用。这些研究提供了植物如何应对环境胁迫以及在提高作物抗逆性中潜在应用的更深入理解(Ashraf & Foolad, 2007)。
聚合和基因载体
缩水甘油甲基丙烯酸酯和 N,N-二甲氨基乙基甲基丙烯酸酯的 RAFT 共聚已被研究用于基因递送的潜在应用。聚合动力学和聚合后改性环氧基团的能力是关注的关键领域(Cao, Zhang, Pan, Cheng, & Zhu, 2012)。
糖组学和转化研究
转化糖生物学专注于应用糖科学来解决人类健康问题。这项研究对于理解聚糖结构如何与生物过程相关以及开发基于糖科学的技术用于临床应用至关重要(Sackstein, 2016)。
多糖水凝胶的降解
独立于其机械性能控制氧化葡聚糖基水凝胶降解的研究,对设计具有受控降解速率的材料具有影响。这项研究有利于再生医学和药物递送系统中的应用(Nonsuwan, Matsugami, Hayashi, Hyon, & Matsumura, 2019)。
二氧化碳捕集和利用
研究用于二氧化碳捕集和利用的吸收剂,如 3-二甲氨基丙胺 (DMAPA) 与甘氨酸 (GLY) 的混合物,提供了对 CO2 捕集和转化为有用化合物的可持续方法的见解(Mohsin, Shariff, & Johari, 2019)。
医疗保健中的糖工程
代谢糖工程 (MGE) 操纵细胞代谢以改变糖基化,在生物治疗蛋白生产、疾病诊断和治疗以及免疫治疗开发中具有应用(Agatemor, Buettner, Ariss, Muthiah, Saeui, & Yarema, 2019)。
安全和危害
While specific safety data for Glycidyldiethylamine was not found, it’s important to note that similar compounds can pose various risks. For instance, some glycidyl ethers may cause testicular atrophy and hemopoietic abnormalities in various species of laboratory animals . Safety data sheets provide crucial information about the hazards, protective measures, and safety precautions for handling and storing chemical substances .
属性
IUPAC Name |
N-ethyl-N-(oxiran-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-8(4-2)5-7-6-9-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIDUCNDVPSWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902927 | |
| Record name | 1-Diethylamino-2,3-epoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyldiethylamine | |
CAS RN |
2917-91-1 | |
| Record name | N,N-Diethyl-2-oxiranemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylamine, 2,3-epoxy-N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidyldiethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyldiethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyldiethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Diethylamino-2,3-epoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)


